1-(2-Iodoethyl)-1H-pyrrole
Overview
Description
1-(2-Iodoethyl)-1H-pyrrole is an organic compound belonging to the class of heterocyclic compounds known as pyrroles. Pyrroles are characterized by a five-membered ring structure containing one nitrogen atom. The presence of an iodoethyl group at the 1-position of the pyrrole ring makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Iodoethyl)-1H-pyrrole can be synthesized through a tandem carbonylation/cyclization radical process. This involves the reaction of 1-(2-iodoethyl)indoles and pyrroles under specific conditions . The reaction typically requires the use of radical initiators such as azobisisobutyronitrile (AIBN) and radical mediators like tributyltin hydride (Bu3SnH) under high pressure of carbon monoxide (CO).
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Iodoethyl)-1H-pyrrole undergoes various types of chemical reactions, including:
Substitution Reactions: The iodo group can be substituted with other nucleophiles under suitable conditions.
Oxidation Reactions: The compound can be oxidized to form different derivatives.
Cyclization Reactions: Radical cyclization reactions can lead to the formation of complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Cyclization Reactions: Radical initiators like AIBN and mediators like Bu3SnH are employed.
Major Products Formed:
Substitution Reactions: Various substituted pyrrole derivatives.
Oxidation Reactions: Oxidized pyrrole derivatives.
Cyclization Reactions: Complex bicyclic and polycyclic heterocycles.
Scientific Research Applications
1-(2-Iodoethyl)-1H-pyrrole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Industry: Utilized in the synthesis of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-(2-Iodoethyl)-1H-pyrrole involves its ability to participate in various chemical reactions due to the presence of the reactive iodoethyl group. This group can undergo nucleophilic substitution, leading to the formation of new bonds and structures. The compound can also participate in radical reactions, where the iodo group is replaced by a radical species, leading to cyclization and the formation of complex heterocycles .
Comparison with Similar Compounds
1-(2-Iodoethyl)benzene: Similar in structure but with a benzene ring instead of a pyrrole ring.
2-Iodoethanol: Contains an iodoethyl group but with an alcohol functional group instead of a pyrrole ring.
Uniqueness: 1-(2-Iodoethyl)-1H-pyrrole is unique due to its combination of the pyrrole ring and the iodoethyl group, which imparts specific reactivity and potential for forming complex heterocyclic structures. This makes it a valuable compound in synthetic organic chemistry and various research applications.
Properties
IUPAC Name |
1-(2-iodoethyl)pyrrole | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8IN/c7-3-6-8-4-1-2-5-8/h1-2,4-5H,3,6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHHPPESHFGNBLU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)CCI | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8IN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90472191 | |
Record name | 1-(2-Iodoethyl)-1H-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90472191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85801-33-8 | |
Record name | 1-(2-Iodoethyl)-1H-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90472191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.